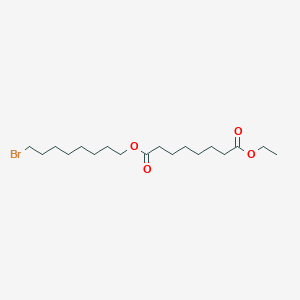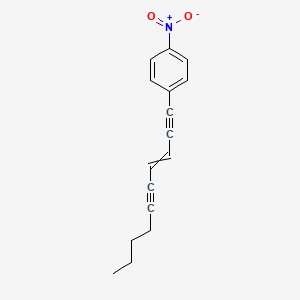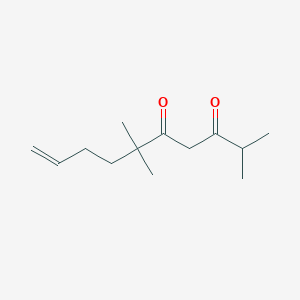
9-Decene-3,5-dione, 2,6,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Decene-3,5-dione, 2,6,6-trimethyl-: is an organic compound with the molecular formula C13H22O2 It is characterized by the presence of a decene backbone with two ketone groups at positions 3 and 5, and three methyl groups at positions 2, 6, and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 9-Decene-3,5-dione, 2,6,6-trimethyl- involves the reaction of decene with formaldehyde, followed by acid catalysis to yield the desired product . The reaction conditions typically include:
Reactants: Decene and formaldehyde
Catalyst: Acid (e.g., sulfuric acid)
Temperature: Controlled to optimize yield
Solvent: Often an organic solvent like toluene
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and advanced purification techniques to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain types of coatings and adhesives.
Mécanisme D'action
The mechanism of action of 9-Decene-3,5-dione, 2,6,6-trimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of ketone groups allows it to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
- 4,6,9-Trimethyldec-8-ene-3,5-dione
- 2,5,7-Trimethyl-2-decene-6,8-dione
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the position of double bonds or the presence of additional functional groups.
- Chemical Properties: Variations in structure can lead to differences in reactivity, stability, and solubility.
- Applications: Each compound may have unique applications based on its specific chemical properties, making 9-Decene-3,5-dione, 2,6,6-trimethyl- distinct in its utility.
Propriétés
Numéro CAS |
509074-96-8 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
2,6,6-trimethyldec-9-ene-3,5-dione |
InChI |
InChI=1S/C13H22O2/c1-6-7-8-13(4,5)12(15)9-11(14)10(2)3/h6,10H,1,7-9H2,2-5H3 |
Clé InChI |
XXRYSXIVGJGYBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC(=O)C(C)(C)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


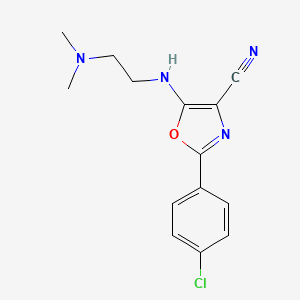
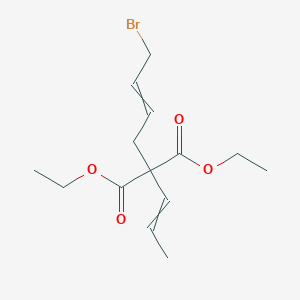
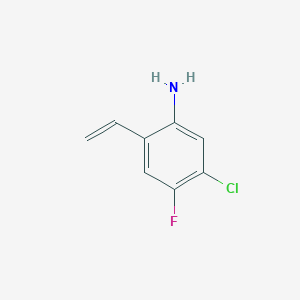

![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B14230826.png)


![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)

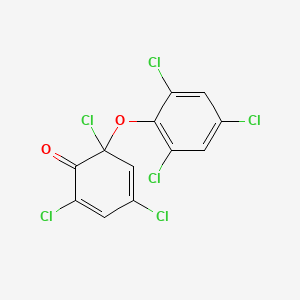
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
